A Comprehensive Spectroscopic Guide to tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: An In-depth ¹H and ¹³C NMR Analysis
A Comprehensive Spectroscopic Guide to tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: An In-depth ¹H and ¹³C NMR Analysis
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of the spectral data, a rigorous experimental protocol for data acquisition, and insights into the structural elucidation of this compound. The causality behind spectral assignments is explained, ensuring a robust understanding of the molecule's spectroscopic characteristics.
Introduction: The Significance of Spectroscopic Characterization
In the landscape of modern drug discovery and development, the unambiguous characterization of molecular structure is a cornerstone of scientific rigor. tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a versatile building block, the purity and structural integrity of which are paramount for the successful synthesis of downstream target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and quality control.
The N-Boc (tert-butyloxycarbonyl) protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of an amine.[2] The presence and characteristics of this group, along with the pyrrolidine ring and the 2-chloroethyl side chain, give rise to a unique NMR fingerprint that will be explored in detail.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of the NMR signals, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of the protons in the molecule. The spectrum was recorded on a 500 MHz spectrometer in deuterochloroform (CDCl₃).
Table 1: ¹H NMR Data for tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| 3.79 – 3.71 | m | 1H | H-5a |
| 3.58 – 3.46 | m | 2H | H-7 |
| 3.40 – 3.31 | m | 1H | H-2a |
| 3.31 – 3.23 | m | 1H | H-5b |
| 1.97 – 1.85 | m | 1H | H-4a |
| 1.88 – 1.69 | m | 5H | H-2b, H-3, H-4b, H-6 |
| 1.66 – 1.56 | m | 1H | H-4b' |
| 1.44 | s | 9H | H-13, H-14, H-15 |
Detailed Peak Assignments and Rationale
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δ 1.44 ppm (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group (C13, C14, C15) of the N-Boc protecting group.[2] Its high integration value and singlet nature are definitive identifiers.
-
δ 1.88 – 1.69 ppm (m, 5H) and surrounding multiplets: This complex region arises from the overlapping signals of several protons.
-
H-3, H-4, H-6: The protons on the pyrrolidine ring (H-4) and the ethyl side chain (H-6) are expected in this aliphatic region. The methine proton H-3 is also located here. The diastereotopic nature of the methylene protons on the pyrrolidine ring (H-2, H-4, and H-5) leads to complex splitting patterns.[3]
-
The multiplet at δ 1.97 – 1.85 ppm and δ 1.66 – 1.56 ppm likely represent the other diastereotopic proton of the C4 position.
-
-
δ 3.31 – 3.40 ppm (m, 2H) & δ 3.79 – 3.71 ppm (m, 1H): These multiplets in the downfield region are assigned to the protons on the carbons adjacent to the nitrogen atom of the pyrrolidine ring (H-2 and H-5). The electron-withdrawing effect of the nitrogen deshields these protons. The carbamate group further influences their chemical shift.
-
δ 3.58 – 3.46 ppm (m, 2H): This multiplet is assigned to the methylene protons (H-7) adjacent to the chlorine atom. The electronegative chlorine atom causes a significant downfield shift.[4][5]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum was recorded at 126 MHz in CDCl₃ with proton decoupling.
Table 2: ¹³C NMR Data for tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Proposed Assignment |
| 154.8 | C9 (C=O of Boc) |
| 79.3 | C12 (quaternary C of Boc) |
| 56.8 | C5 |
| 46.4 | C2 |
| 45.2 | C7 (CH₂Cl) |
| 32.1 | C3 |
| 30.6 | C6 |
| 29.8 | C4 |
| 28.7 | C13, C14, C15 (CH₃ of Boc) |
| 23.5 | - |
Note: One of the aliphatic carbon signals around 23.5 ppm is not readily assignable without further 2D NMR data but is consistent with the pyrrolidine ring structure.
Detailed Peak Assignments and Rationale
-
δ 154.8 ppm: This downfield signal is characteristic of the carbonyl carbon (C9) of the carbamate group in the N-Boc protector.[6]
-
δ 79.3 ppm: This signal corresponds to the quaternary carbon (C12) of the tert-butyl group.[2]
-
δ 56.8 and 46.4 ppm: These signals are assigned to the carbons of the pyrrolidine ring adjacent to the nitrogen atom (C5 and C2).
-
δ 45.2 ppm: This signal is attributed to the carbon atom (C7) bonded to the chlorine atom. The electronegativity of chlorine results in a downfield shift for the attached carbon.[4]
-
δ 32.1, 30.6, and 29.8 ppm: These peaks correspond to the remaining aliphatic carbons of the pyrrolidine ring (C3 and C4) and the ethyl side chain (C6).
-
δ 28.7 ppm: This signal represents the three equivalent methyl carbons (C13, C14, C15) of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR, setting the 0 ppm mark. Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).[9]
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp spectral lines.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Conclusion
The ¹H and ¹³C NMR spectra of tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate provide a definitive spectroscopic signature for this important synthetic intermediate. The characteristic signals of the N-Boc group, the pyrrolidine ring, and the chloroethyl side chain are readily identifiable and assignable. This guide provides a detailed interpretation of these spectra, grounded in fundamental NMR principles, and a robust protocol for data acquisition. For more complex structural elucidations or to resolve signal overlap, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.[8]
References
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Perpete, E. A., & Preat, J. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. The Journal of chemical physics, 125(14), 144309. [Link]
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Perpete, E. A., & Preat, J. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. AIP Publishing. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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ChemConnections. 13C NMR Spectroscopy. [Link]
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Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
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Slideshare. Use of NMR in Structure Elucidation. [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
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Srilatha, K. (2017). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Kawahata, F., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. [Link]
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ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
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Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3), 174-188. [Link]
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UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
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ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]
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